

Drometrizole: A Comprehensive Technical Guide to its Synthesis and Photoprotective Mechanism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Drometrizole**

Cat. No.: **B141654**

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Introduction

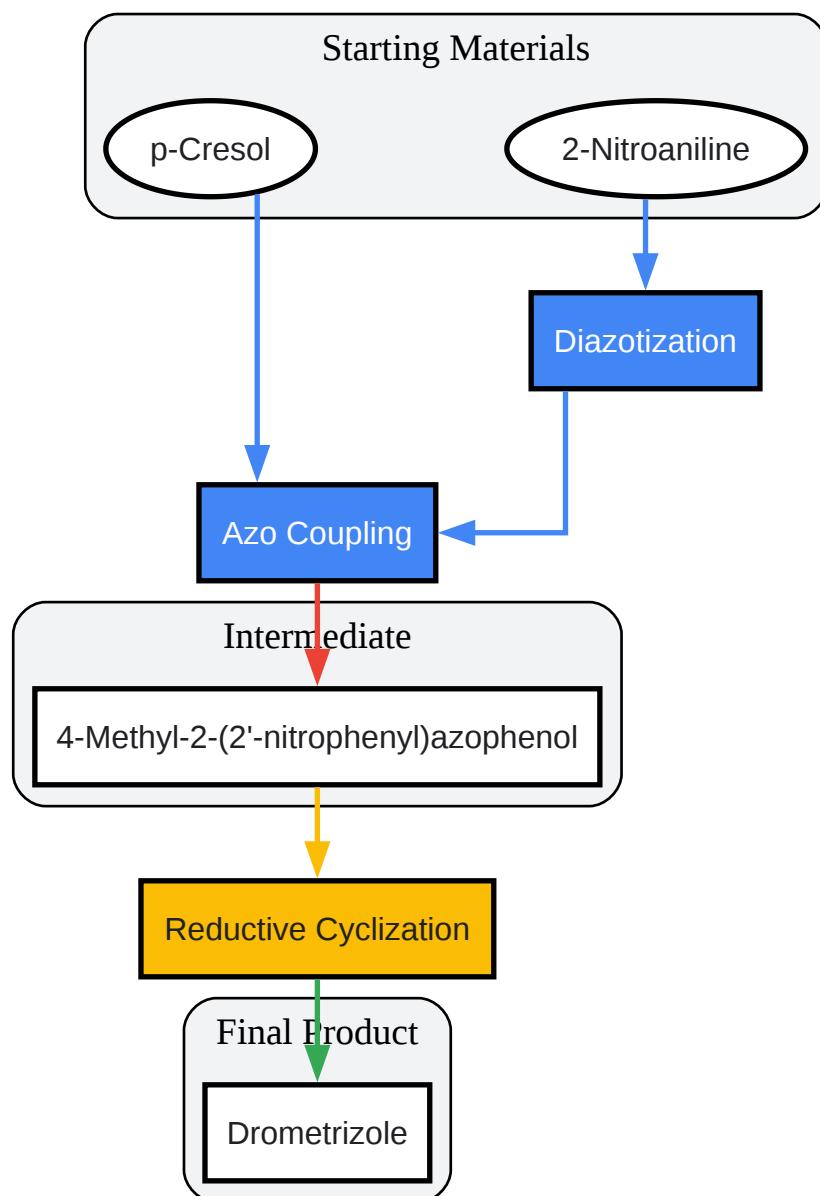
Drometrizole, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a highly effective ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class of compounds. Its remarkable photostability and ability to dissipate harmful UV radiation as thermal energy make it a crucial component in a wide array of applications, including sunscreens, plastics, and various coatings, to prevent photodegradation.^[1] This technical guide provides an in-depth exploration of the synthesis pathways of **drometrizole** and the intricate mechanism behind its exceptional photoprotective properties.

Synthesis Pathway

The industrial synthesis of **drometrizole**, also commercially known as Tinuvin P, typically involves a multi-step process. A common and efficient method is the reductive cyclization of an azo compound precursor.^[2]

A prevalent synthesis route commences with the coupling of p-cresol and a diazotized 2-nitroaniline derivative to form 4-Methyl-2-(2'-nitrophenyl)azophenol. This intermediate is then subjected to reductive cyclization to yield **drometrizole**.

Logical Relationship of Drometrizole Synthesis



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A simplified workflow of the **drometrizole** synthesis pathway.

Experimental Protocols

Synthesis of Drometrizole from 4-Methyl-2-(2'-nitrophenyl)azophenol

This protocol outlines the reductive cyclization step to produce **drometrizole**.

Materials:

- 4-Methyl-2-(2'-nitrophenyl)azophenol
- Ethanol
- Water
- Sodium Hydroxide (NaOH)
- Hydrogen Gas (H₂)
- Catalyst (e.g., Palladium on carbon)
- Hydrochloric Acid (HCl)

Procedure:

- Dissolve 4-Methyl-2-(2'-nitrophenyl)azophenol in a 1:1 (v/v) mixture of ethanol and water containing sodium hydroxide in a 1:2 molar ratio to the starting material. The final concentration of the starting material should be 20% by mass.
- Transfer the solution to an autoclave.
- Add a catalyst, typically 5% by mass of the starting azo compound.
- Pressurize the autoclave with hydrogen gas to 2.5 MPa.
- Heat the reaction mixture to 80°C to initiate the reductive cyclization.
- Monitor the reaction progress using high-performance liquid chromatography (HPLC).
- Upon completion, cool the reactor to room temperature and vent the hydrogen gas.
- Recover the catalyst by filtration.
- Neutralize the reaction mixture by dropwise addition of hydrochloric acid.
- Filter the resulting precipitate and wash it with hot water.

- Dry the purified solid to obtain **drometrizole**.

A reported yield for this specific reductive cyclization step is as high as 99.4%.[\[2\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and physical properties of **drometrizole**.

| Parameter | Value | Conditions/Notes |
|---------------------------------------|--|--|
| Synthesis | | |
| Yield | 99.4% | For the reductive cyclization of 4-Methyl-2-(2'-nitrophenyl)azophenol. [2] |
| <hr/> | | |
| Physical Properties | | |
| Molecular Formula | C ₁₃ H ₁₁ N ₃ O | |
| Molecular Weight | 225.25 g/mol | |
| Melting Point | 128-132 °C | |
| Log P (octanol/water) | 4.31 | Indicates low water solubility. |
| <hr/> | | |
| UV Absorption | | |
| Absorption Maxima (λ _{max}) | ~303 nm (UVB) and ~344 nm (UVA) | In chloroform. |
| Molar Extinction Coefficient (ε) | 16,150 L mol ⁻¹ cm ⁻¹ | At 341 nm in chloroform. |
| <hr/> | | |
| Usage | | |
| Typical Use Levels | 0.10% - 0.50% | In final product formulations. [1] |
| <hr/> | | |

Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

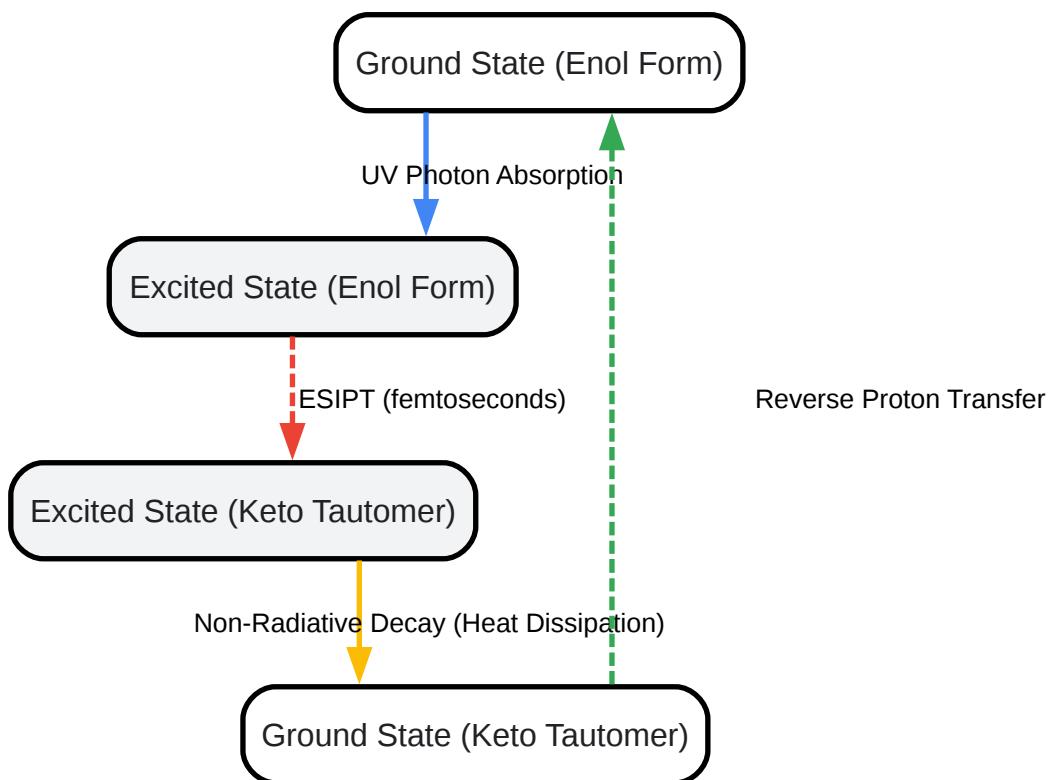
The remarkable photostability of **drometrizole** is attributed to its ability to undergo an ultrafast and efficient energy dissipation process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process occurs in a cyclical manner upon absorption of UV radiation.

The mechanism can be broken down into the following key stages:

- UV Absorption (Excitation): The **drometrizole** molecule, in its ground state (enol form), absorbs a UV photon, which promotes it to an electronically excited state.
- Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring occurs. This tautomerization leads to the formation of a transient keto-like species. This proton transfer is an extremely fast process.
- Non-Radiative Decay: The excited keto tautomer rapidly returns to its ground state through non-radiative pathways, dissipating the absorbed energy as heat.
- Reverse Proton Transfer: In the ground state, the proton is transferred back to the phenolic oxygen, regenerating the original enol form of the molecule, ready to absorb another UV photon.

This entire cycle is exceptionally fast, with theoretical studies predicting the initial proton transfer to occur on the order of 20 femtoseconds. The complete proton transfer cycle, including the return to the ground state, happens within the picosecond timescale. This rapid and efficient dissipation of energy prevents the molecule from undergoing photodegradation, thus ensuring its long-term efficacy as a UV absorber. Due to the dominance of this non-radiative decay pathway, the fluorescence quantum yield of **drometrizole** is very low.

Signaling Pathway of Drometrizole's Photoprotective Mechanism



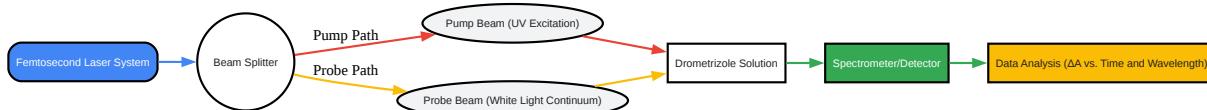
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The cyclical mechanism of Excited-State Intramolecular Proton Transfer (ESIPT) in **drometizole**.

Experimental Workflow for Studying ESIPT

The study of the ultrafast dynamics of ESIPT in molecules like **drometizole** requires sophisticated spectroscopic techniques capable of resolving events on femtosecond to picosecond timescales. A common experimental approach is transient absorption spectroscopy.

Experimental Workflow: Transient Absorption Spectroscopy



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A schematic of a typical transient absorption spectroscopy setup for studying ESIPT.

Methodology:

- Sample Preparation: A dilute solution of **drometrizole** in a non-polar solvent is prepared to minimize intermolecular interactions.
- Excitation (Pump): An ultrashort laser pulse (the "pump" beam) with a wavelength in the UV absorption range of **drometrizole** is used to excite the sample.
- Probing: A second, broadband "probe" pulse (often a white-light continuum) is passed through the sample at a variable time delay after the pump pulse.
- Detection: The change in absorbance of the probe beam is measured as a function of both wavelength and the time delay between the pump and probe pulses.
- Data Analysis: The resulting data provides a "map" of the transient species formed and their evolution over time, allowing for the determination of the rates of the different steps in the ESIPT cycle.

Conclusion

Drometrizole's efficacy as a UV absorber is a direct result of its well-defined synthesis that leads to a highly pure and stable molecule, and its sophisticated photoprotective mechanism. The process of Excited-State Intramolecular Proton Transfer allows for the rapid and harmless dissipation of damaging UV radiation, making **drometrizole** an indispensable ingredient in the formulation of photostable materials. The detailed understanding of its synthesis and mechanism of action is crucial for the continued development of advanced UV-protective technologies.

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References

- 1. pubs.acs.org [pubs.acs.org]
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